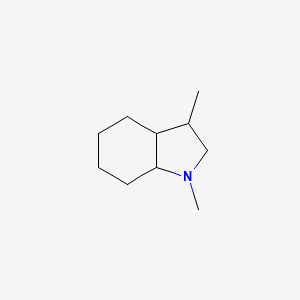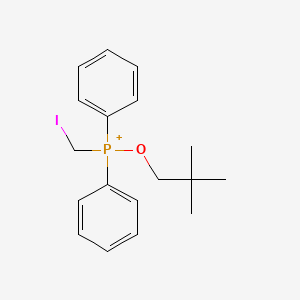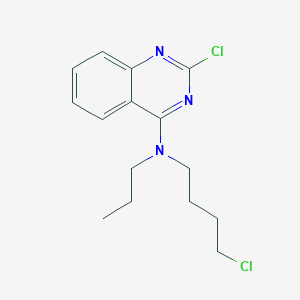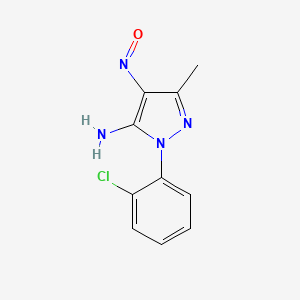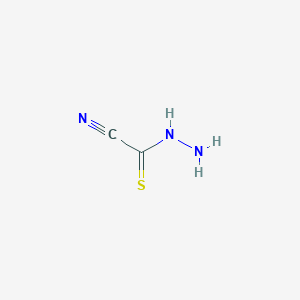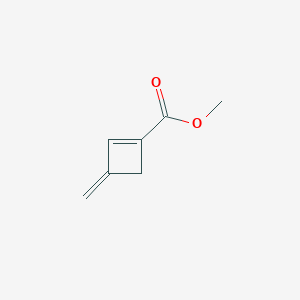![molecular formula C13H10N4S B14422871 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline CAS No. 82855-23-0](/img/structure/B14422871.png)
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings This compound is particularly interesting due to its structural features, which include a benzothiazole moiety and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (HNO2). The resulting diazonium salt is then coupled with a benzothiazole derivative to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the synthesis of azo dyes, including this compound, is often performed using continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of colored textiles, inks, and plastics.
作用机制
The mechanism of action of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are primarily related to oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
- 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
- 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is unique due to its specific combination of a benzothiazole moiety and an azo group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher stability under various conditions.
属性
CAS 编号 |
82855-23-0 |
|---|---|
分子式 |
C13H10N4S |
分子量 |
254.31 g/mol |
IUPAC 名称 |
4-(2,1-benzothiazol-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H10N4S/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H,14H2 |
InChI 键 |
HUMLOFGVHAZOHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(SN=C2C=C1)N=NC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


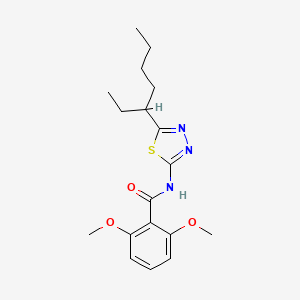
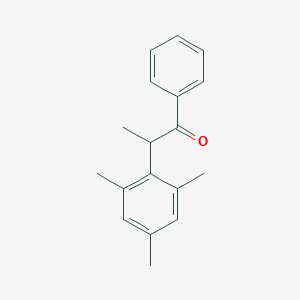

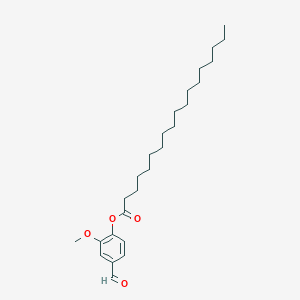
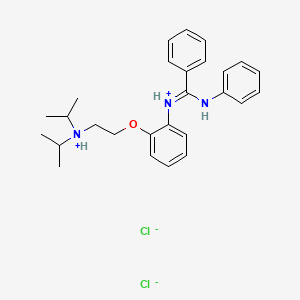
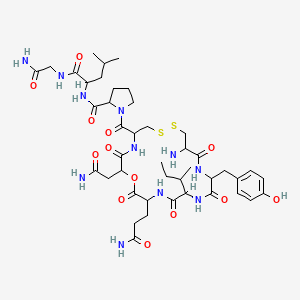
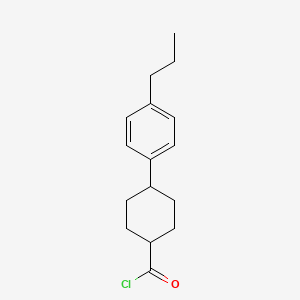
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
